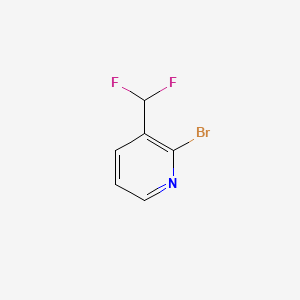

2-Bromo-3-(difluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-4(6(8)9)2-1-3-10-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKISNDTOFJWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717812 | |

| Record name | 2-Bromo-3-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211515-00-2 | |

| Record name | 2-Bromo-3-(difluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211515-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-3-(difluoromethyl)pyridine, a fluorinated pyridine derivative of increasing interest in medicinal and agricultural chemistry. This document moves beyond a simple recitation of data, offering insights into the practical implications of its properties and the experimental considerations for its use.

Molecular Identity and Core Properties

This compound is a halogenated pyridine featuring a bromine atom at the 2-position and a difluoromethyl group at the 3-position. This unique substitution pattern imparts specific electronic and steric characteristics that are crucial for its application as a versatile building block in organic synthesis.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1211515-00-2 | [1][2][3] |

| Molecular Formula | C₆H₄BrF₂N | [2][3] |

| Molecular Weight | 208.01 g/mol | [2][3] |

| Physical Form | Liquid at room temperature | |

| Density | 1.704 g/cm³ at 25 °C | |

| Refractive Index (n20/D) | 1.522 | |

| Flash Point | 107.5 °C (225.5 °F) | |

| Storage Temperature | 2-8°C | |

| Purity (typical) | 95% | [1][3] |

Spectroscopic and Analytical Characterization

A thorough understanding of a compound's spectral properties is paramount for its unambiguous identification and for monitoring reactions. While a complete set of experimentally verified spectra for this compound is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and difluoromethyl groups. A ¹H NMR spectrum is available for the isomeric 2-Bromo-6-(difluoromethyl)pyridine, which can serve as a reference for the expected regions of the signals.[5]

-

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the difluoromethyl group. The carbon attached to the difluoromethyl group will exhibit a characteristic triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorinated compounds. For this compound, a single signal, likely a doublet due to coupling with the geminal proton, is expected for the two equivalent fluorine atoms of the difluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. The high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C-N stretching and bending vibrations of the pyridine ring. The C-F stretching vibrations of the difluoromethyl group are also expected to be prominent.

Solubility and Acidity (pKa)

Solubility Profile

While quantitative solubility data for this compound in various solvents is not extensively documented, as a polar aprotic molecule, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in protic solvents like methanol and ethanol is likely to be moderate, while its solubility in water is expected to be low.

Protocol for Determining Solubility:

-

Solvent Selection: Choose a range of representative solvents (e.g., water, methanol, toluene, dichloromethane, DMSO).

-

Sample Preparation: Accurately weigh a small amount of this compound.

-

Titration: Gradually add the solvent of choice to the sample at a constant temperature, with vigorous stirring, until the solid is completely dissolved.

-

Quantification: The solubility can be expressed in terms of mg/mL or mol/L. For sparingly soluble compounds, techniques like UV-Vis spectroscopy or HPLC can be used for quantification.

pKa Estimation

The pKa of a molecule is a measure of its acidity. For pyridine derivatives, the pKa refers to the acidity of the corresponding pyridinium ion. The electron-withdrawing nature of both the bromine atom and the difluoromethyl group is expected to decrease the basicity of the pyridine nitrogen, resulting in a low pKa value for the conjugate acid. For comparison, the pKa of the unsubstituted pyridinium ion is 5.25, while that of 2-bromopyridine is significantly lower at 0.71.[6] The presence of the additional electron-withdrawing difluoromethyl group would be expected to lower the pKa even further.

Workflow for pKa Determination:

Caption: Workflow for experimental and computational pKa determination.

Reactivity and Synthetic Utility

This compound is a valuable building block in organic synthesis due to the reactivity of the bromine substituent.

Nucleophilic Aromatic Substitution

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, although this is generally less facile than in other heteroaromatic systems. The presence of the electron-withdrawing difluoromethyl group can further activate the ring towards nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond is a key reactive handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 2-position of the pyridine ring, enabling the synthesis of diverse compound libraries for drug discovery and materials science.

Logical Relationship of Synthetic Utility:

Caption: Synthetic utility of this compound.

Catalytic Hydrogenation

As a fluorinated, nucleophilic pyridine, this compound can undergo catalytic hydrogenation to yield 2-bromo-3-(difluoromethyl)piperidine. This transformation opens up avenues for the synthesis of saturated heterocyclic compounds.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound. It is classified as an eye irritant (H319). Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block with a unique combination of physicochemical properties. Its reactivity, particularly at the C-Br bond, makes it a key intermediate for the synthesis of a wide array of functionalized pyridine derivatives. While some experimental data for this specific isomer remains to be fully documented in the public domain, this guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their work. Further experimental investigation into its boiling point, solubility, and a complete spectral analysis would be of significant value to the scientific community.

References

- 1. 2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 2-Bromo-5-(difluoromethyl)pyridine 96 1221272-81-6 [sigmaaldrich.com]

- 5. 2-Bromo-6-(difluoromethyl)pyridine(872365-91-8) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

The Spectroscopic Signature of a Novel Pyridine Derivative: A Technical Guide to 2-Bromo-3-(difluoromethyl)pyridine

This guide provides an in-depth analysis of the spectroscopic data for the novel pyridine derivative, 2-Bromo-3-(difluoromethyl)pyridine. This compound holds significant interest for researchers, scientists, and professionals in drug development due to its unique structural features, which are anticipated to impart valuable physicochemical and pharmacological properties. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical transformations.

This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. In the absence of comprehensive published experimental spectra, this guide will utilize high-quality predicted data, interpreted with field-proven insights and supported by data from analogous compounds. Each section will detail the theoretical basis for the expected spectral features, present the predicted data in a clear and accessible format, and provide a standardized experimental protocol for acquiring such data.

Molecular Structure and its Spectroscopic Implications

This compound possesses a distinct substitution pattern on the pyridine ring. The bromine atom at the 2-position and the difluoromethyl group at the 3-position create a unique electronic and steric environment. The electronegative bromine and fluorine atoms are expected to significantly influence the electron distribution within the pyridine ring, thereby affecting the chemical shifts of the aromatic protons and carbons in the NMR spectra. The difluoromethyl group, with its characteristic isotopic signature and fragmentation patterns, will be a key feature in the ¹⁹F NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-4 | 7.8 - 8.0 |

| H-5 | 7.2 - 7.4 |

| H-6 | 8.5 - 8.7 |

| -CHF₂ | 6.5 - 6.7 (t, J ≈ 55 Hz) |

Disclaimer: These are predicted values and may vary from experimental results.

Expert Interpretation: The downfield shift of H-6 is anticipated due to the deshielding effect of the adjacent nitrogen atom. The coupling of the difluoromethyl proton with the two fluorine atoms results in a characteristic triplet, providing a clear diagnostic signal.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Six distinct signals are expected, five for the pyridine ring carbons and one for the difluoromethyl carbon.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 140 - 142 |

| C-3 | 125 - 127 (t, J ≈ 25 Hz) |

| C-4 | 138 - 140 |

| C-5 | 122 - 124 |

| C-6 | 150 - 152 |

| -CHF₂ | 113 - 115 (t, J ≈ 240 Hz) |

Disclaimer: These are predicted values and may vary from experimental results.

Expert Interpretation: The carbon attached to the bromine (C-2) will be significantly deshielded. The carbons coupled to fluorine (C-3 and -CHF₂) will exhibit characteristic splitting patterns (triplets) with large coupling constants, which are invaluable for structural assignment.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. A single signal is expected for the two equivalent fluorine atoms of the difluoromethyl group.

| Predicted ¹⁹F NMR Data | |

| Fluorine | Predicted Chemical Shift (ppm) |

| -CHF₂ | -110 to -115 (d, J ≈ 55 Hz) |

Disclaimer: These are predicted values and may vary from experimental results.

Expert Interpretation: The chemical shift of the difluoromethyl group is characteristic for this type of functionality. The doublet arises from coupling with the geminal proton.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, C-Br, and C-F bonds.

| Predicted IR Data | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| C=C and C=N stretch (pyridine ring) | 1400 - 1600 |

| C-F stretch (difluoromethyl) | 1000 - 1200 |

| C-Br stretch | 600 - 800 |

Disclaimer: These are predicted values and may vary from experimental results.

Expert Interpretation: The strong absorptions in the 1000-1200 cm⁻¹ region will be indicative of the C-F bonds in the difluoromethyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

| Predicted Mass Spectrum Data | |

| m/z | Interpretation |

| 207/209 | [M]⁺ and [M+2]⁺ (Molecular ion peak with bromine isotopes) |

| 128 | [M - Br]⁺ |

| 156/158 | [M - CHF₂]⁺ |

Disclaimer: These are predicted values and may vary from experimental results.

Expert Interpretation: The presence of two peaks of nearly equal intensity separated by two mass units for the molecular ion is a definitive indicator of a single bromine atom in the molecule. The fragmentation pattern, including the loss of the bromine atom and the difluoromethyl group, provides further structural confirmation.

Experimental Protocol for Mass Spectrometry

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide, though based on predictions, provide a robust framework for the identification and characterization of this compound. The unique combination of a bromine atom and a difluoromethyl group on the pyridine ring gives rise to a distinct and readily interpretable set of spectroscopic signatures. The predicted NMR, IR, and MS data, along with the provided experimental protocols, will serve as a valuable resource for researchers working with this and related fluorinated pyridine derivatives. As experimental data becomes available, it will be crucial to compare it with the predictions outlined here to further refine our understanding of the structure-property relationships in this important class of molecules.

The Solubility Profile of 2-Bromo-3-(difluoromethyl)pyridine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3-(difluoromethyl)pyridine, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility in organic solvents. We present a detailed, field-tested protocol for the experimental determination of solubility, alongside a discussion of how factors such as solvent polarity, hydrogen bonding, and molecular structure influence the dissolution of this fluorinated pyridine derivative. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to effectively utilize this compound in their synthetic and formulation workflows.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's developability. Poor solubility can lead to low bioavailability, hinder formulation efforts, and ultimately cause the failure of an otherwise promising drug candidate.[1][2][3][4] this compound, with its unique combination of a pyridine core, a bromine atom, and a difluoromethyl group, presents a distinct solubility profile that warrants careful consideration. The difluoromethyl group (CF2H) is of particular interest as it is a lipophilic bioisostere of a hydroxyl group, capable of influencing metabolic stability and binding affinity.[5] Understanding and quantifying the solubility of this compound in various organic solvents is therefore not merely a routine characterization step but a critical component of risk mitigation and strategic planning in drug development. This guide provides a framework for this understanding, grounded in both theoretical principles and practical experimental methodology.

Physicochemical Properties of this compound

A molecule's inherent properties are the primary drivers of its solubility behavior. For this compound, the key characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 1211515-00-2 | [6][7][8] |

| Molecular Formula | C₆H₄BrF₂N | [6][7][8] |

| Molecular Weight | 208.01 g/mol | [6][7] |

The structure of this compound, featuring a polar pyridine ring and halogen substituents, suggests a nuanced solubility profile. Pyridine itself is miscible with a wide array of organic solvents, a property attributed to its polarity and ability to act as a hydrogen bond acceptor.[9][10][11] The introduction of a bromine atom and a difluoromethyl group modifies this behavior. The bromine atom increases the molecular weight and polarizability, while the difluoromethyl group enhances lipophilicity.[12] The interplay of these features dictates the compound's affinity for solvents of varying polarities.

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to solubility.[13] A more rigorous understanding requires consideration of the intermolecular forces at play between the solute (this compound) and the solvent.

Key Factors Influencing Solubility:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes favor nonpolar solvents.[13] this compound possesses both polar (the pyridine nitrogen) and less polar (the brominated and fluorinated regions) characteristics, suggesting it will exhibit solubility across a range of solvent polarities.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Molecular Size and Shape: Larger molecules generally present a greater challenge for solvent molecules to surround and dissolve.[13]

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[13] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.

The following diagram illustrates the key molecular features of this compound that influence its interactions with solvent molecules.

Caption: Key functional groups of this compound influencing solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of a comprehensive public database for the solubility of this compound, experimental determination is essential. The following protocol outlines a robust method for quantifying its solubility in a range of organic solvents using High-Performance Liquid Chromatography (HPLC), a widely accepted and reliable technique for such measurements.[14][15]

Materials and Equipment

-

This compound (analytical standard)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran, dichloromethane, ethyl acetate, toluene, heptane) of HPLC grade or higher

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks, pipettes, and autosampler vials

Experimental Workflow Diagram

The following diagram outlines the workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound (e.g., 20 mg). The key is to have undissolved solid remaining after equilibration.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the vials from the shaker, ensuring that the undissolved solid is not disturbed.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Perform a precise serial dilution of the supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a calibration curve by injecting known concentrations of this compound.

-

Inject the diluted samples onto the HPLC system.

-

Quantify the concentration of the analyte in the diluted samples by comparing the peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The results of the solubility experiments should be tabulated for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Polarity Index | Solubility (mg/mL) | Classification |

| Heptane | 0.1 | < 1 | Poorly Soluble |

| Toluene | 2.4 | 10-20 | Sparingly Soluble |

| Dichloromethane | 3.1 | > 100 | Freely Soluble |

| Ethyl Acetate | 4.4 | > 100 | Freely Soluble |

| Tetrahydrofuran | 4.0 | > 100 | Freely Soluble |

| Acetonitrile | 5.8 | 50-100 | Soluble |

| Isopropanol | 3.9 | 50-100 | Soluble |

| Ethanol | 4.3 | > 100 | Freely Soluble |

| Methanol | 5.1 | > 100 | Freely Soluble |

| Water | 10.2 | < 0.1 | Insoluble |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The expected trend is that this compound will exhibit good solubility in a range of polar aprotic and polar protic solvents, with decreasing solubility in nonpolar solvents. Its poor solubility in water is also anticipated due to the presence of the bromo and difluoromethyl substituents.

Implications for Drug Development

A thorough understanding of the solubility of this compound is crucial for its effective use in several stages of drug development:

-

Synthetic Chemistry: The choice of solvent for a chemical reaction can significantly impact reaction rates, yields, and purity.[16] Knowing the solubility of this starting material in various solvents allows for the selection of an optimal reaction medium.

-

Purification: Crystallization, a common method for purifying solid compounds, is highly dependent on the solubility of the compound in different solvents and at different temperatures.

-

Formulation: For a drug to be effective, it must be formulated in a way that allows for its dissolution and absorption in the body. Solubility data is a critical input for formulation scientists.

-

High-Throughput Screening (HTS): In HTS campaigns, compounds are typically dissolved in a solvent like DMSO.[17][18][19] Ensuring that this compound and its derivatives are soluble in the screening solvent is essential for obtaining reliable results.

Conclusion

This compound is a valuable building block in contemporary drug discovery. Its solubility profile, governed by a complex interplay of its structural features, is a critical parameter that influences its utility from synthesis to formulation. This guide has provided a theoretical framework for understanding its solubility and a practical, detailed protocol for its experimental determination. By applying the principles and methods outlined herein, researchers can make more informed decisions, troubleshoot potential issues, and ultimately accelerate the development of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1211515-00-2 | LYB51500 [biosynth.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. This compound [oakwoodchemical.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. jscimedcentral.com [jscimedcentral.com]

- 11. Pyridine [chemeurope.com]

- 12. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. books.rsc.org [books.rsc.org]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. researchgate.net [researchgate.net]

- 19. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solid-State Frontier: A Technical Guide to the Crystal Structure of 2-Bromo-3-(difluoromethyl)pyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, profoundly influencing its behavior from solubility and stability to bioavailability. For active pharmaceutical ingredients (APIs), a comprehensive understanding of the crystal structure is not merely academic; it is a cornerstone of rational drug design and development. This guide focuses on 2-Bromo-3-(difluoromethyl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry. Despite its growing importance, a publicly available, experimentally determined crystal structure has remained elusive. This document provides a comprehensive roadmap for elucidating its solid-state architecture, detailing a robust workflow from synthesis and crystallization to the powerful approach of in silico crystal structure prediction (CSP). We will explore the theoretical underpinnings of the intermolecular forces expected to govern the crystal packing and present a detailed protocol for a computational investigation to predict the most stable crystalline forms. This guide is intended to serve as a practical, in-depth resource for researchers seeking to characterize this and other novel small molecules, bridging the gap between synthesis and solid-state understanding.

Introduction: The Significance of this compound in Modern Drug Discovery

The pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a difluoromethyl (-CF2H) group has emerged as a valuable strategy in API design. The -CF2H moiety is a bioisostere for hydroxyl and thiol groups, capable of acting as a lipophilic hydrogen bond donor, which can enhance binding affinity, metabolic stability, and other pharmacokinetic properties.[2] The additional presence of a bromine atom on the pyridine ring of this compound provides a versatile handle for further synthetic elaboration through various cross-coupling reactions, making it a highly valuable building block for the synthesis of diverse compound libraries.[3][4]

A definitive understanding of the crystal structure of this compound would provide invaluable insights into its solid-state properties. This knowledge is crucial for:

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) is essential, as they can exhibit distinct physical properties.

-

Formulation Development: The stability and dissolution rate of a drug are directly linked to its crystal structure.

-

Intellectual Property: Novel crystalline forms of a molecule can be patentable.

-

Structure-Activity Relationship (SAR) Studies: Understanding the preferred conformations and intermolecular interactions in the solid state can inform the design of next-generation analogs with improved properties.

Given the absence of an experimentally determined structure in the Cambridge Structural Database (CSD) and the broader scientific literature, this guide outlines a comprehensive approach to bridge this knowledge gap.

The Experimental Pathway: From Synthesis to Single Crystals

The foundational step in any crystallographic study is the availability of high-purity, single crystals. This section details a proposed synthetic route and a systematic approach to crystallization.

Proposed Synthesis of this compound

While numerous methods exist for the synthesis of fluorinated pyridines, a plausible and efficient route to this compound can be conceptualized from literature precedents on related compounds. One such approach involves the halogenation of a suitable pyridine precursor. For instance, the side-chain fluorination or chlorofluorination of 3-methylpyridine has been reported to yield 3-(difluoromethyl)pyridine derivatives.[5] Subsequent regioselective bromination could then furnish the target compound. A recently developed method for the 3-selective halogenation of pyridines via Zincke imine intermediates also presents a promising avenue.[6]

Another viable strategy could involve a metallaphotoredox difluoromethylation of a 2,3-dihalopyridine precursor, where the differential reactivity of the halogens could be exploited for selective functionalization.[2]

It is imperative to underscore that the final synthetic product must be rigorously purified, typically by column chromatography or distillation, to remove any impurities that could hinder crystallization.

Experimental Protocol for Crystallization

Since this compound is a liquid at room temperature, crystallization will necessitate techniques suitable for low-melting compounds or involve the formation of a solid co-crystal. The following is a detailed, multi-pronged approach to obtaining single crystals suitable for X-ray diffraction.

2.2.1. Initial Solvent Screening

The choice of solvent is paramount in crystallization.[7] A systematic screening of solvents with varying polarities should be conducted.

-

Procedure:

-

In small vials, dissolve a few milligrams of purified this compound in a minimal amount of various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water).

-

Observe the solubility at room temperature. A good starting point is a solvent in which the compound is sparingly soluble.

-

For solvents in which the compound is soluble, proceed to the cooling and evaporation methods.

-

2.2.2. Crystallization Techniques

-

Slow Evaporation:

-

Rationale: This is often the simplest and most effective method for obtaining high-quality crystals.[8]

-

Protocol:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

-

Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

-

-

Slow Cooling:

-

Rationale: This technique relies on the principle that solubility decreases with temperature.[7]

-

Protocol:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).

-

Allow the solution to cool slowly to room temperature. To promote the growth of large crystals, the container can be insulated.[9]

-

If no crystals form, the solution can be placed in a refrigerator (2-8 °C) and subsequently a freezer (-20 °C).

-

-

-

Vapor Diffusion:

-

Rationale: This method is particularly useful for small quantities of material and for compounds that are difficult to crystallize.

-

Protocol:

-

Dissolve the compound in a small amount of a relatively volatile solvent (the "inner solvent").

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a larger volume of a more volatile solvent in which the compound is less soluble (the "outer solvent").

-

The vapor of the outer solvent will slowly diffuse into the inner solvent, reducing the solubility of the compound and promoting crystallization.

-

-

-

Co-crystallization:

-

Rationale: If the parent compound fails to crystallize, forming a co-crystal with a suitable co-former can often yield high-quality crystals. The co-former should be capable of forming strong intermolecular interactions, such as hydrogen bonds or halogen bonds, with the target molecule.

-

Protocol:

-

Select a co-former that is a solid and has complementary interaction sites (e.g., a hydrogen bond donor or acceptor, or a halogen bond acceptor).

-

Dissolve the this compound and the co-former in a suitable solvent in a 1:1 or 2:1 molar ratio.

-

Attempt crystallization using the slow evaporation or slow cooling methods described above.

-

-

Experimental Workflow for Crystallization

Caption: A workflow diagram illustrating the key stages from synthesis to crystal structure determination.

The Computational Approach: Predicting the Crystal Structure in silico

In the absence of experimental data, or as a complementary approach, Crystal Structure Prediction (CSP) offers a powerful means to explore the potential crystalline forms of a molecule.[10][11][12] CSP methods aim to identify the most thermodynamically stable crystal structures by searching the vast conformational and packing space.

Key Intermolecular Interactions

The crystal packing of this compound will be dictated by a subtle interplay of various intermolecular interactions. A thorough understanding of these is crucial for interpreting the results of a CSP study.

-

Halogen Bonding: The bromine atom in the 2-position is a potential halogen bond donor.[13][14] Halogen bonds are highly directional interactions between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the pyridine ring.[15]

-

C-H···F Hydrogen Bonds: The difluoromethyl group provides C-H donors for weak hydrogen bonds with fluorine or other electronegative atoms. While individually weak, these interactions can collectively play a significant role in stabilizing the crystal lattice.[16][17][18]

-

C-H···N Hydrogen Bonds: The aromatic C-H bonds of the pyridine ring can act as hydrogen bond donors to the nitrogen atom of a neighboring molecule, contributing to the overall packing arrangement.[19]

-

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

Diagram of Potential Intermolecular Interactions

Caption: A schematic representation of the key intermolecular interactions anticipated in the crystal structure of this compound.

A Protocol for Crystal Structure Prediction

The following protocol outlines a robust, multi-step approach to CSP, leveraging both force-field based methods for initial screening and more accurate quantum mechanical calculations for final ranking.

Step 1: Conformational Analysis

-

Objective: To identify all low-energy conformations of the this compound molecule.

-

Methodology:

-

Perform a systematic search of the torsional potential energy surface, focusing on the rotation of the difluoromethyl group.

-

Use a suitable level of theory, such as Density Functional Theory (DFT) with a dispersion correction (e.g., B3LYP-D3/6-311G(d,p)), to optimize the geometry and calculate the relative energies of the identified conformers.

-

Step 2: Crystal Packing Search

-

Objective: To generate a large number of plausible crystal packing arrangements for the low-energy conformers.

-

Methodology:

-

Employ a crystal structure prediction software package (e.g., GRACE, USPEX, or MOLPAK).[20][21]

-

Perform a global search of the lattice energy landscape, typically exploring common space groups for organic molecules (e.g., P21/c, P-1, P212121, C2/c).

-

Use a computationally efficient method, such as a tailor-made force field, to evaluate the lattice energies of the generated structures.

-

Step 3: Lattice Energy Minimization and Ranking

-

Objective: To refine the generated crystal structures and rank them based on their calculated lattice energies.

-

Methodology:

-

Take the most promising crystal structures from the initial search (typically the lowest 100-200 structures).

-

Perform a more accurate lattice energy minimization using a higher level of theory, such as DFT with periodic boundary conditions (e.g., PBE-D3).

-

Re-rank the structures based on these more accurate energies to identify the most likely polymorphs.

-

Step 4: Analysis of Predicted Structures

-

Objective: To analyze the geometric and energetic features of the most stable predicted crystal structures.

-

Methodology:

-

Visualize the crystal packing of the lowest energy structures using software such as Mercury or Diamond.[22][23]

-

Analyze the intermolecular interactions in detail, identifying the key hydrogen bonds, halogen bonds, and other close contacts.

-

Compare the predicted structures to those of structurally related compounds in the CSD to assess their plausibility.

-

Computational Workflow for Crystal Structure Prediction

References

- 1. chemscene.com [chemscene.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. This compound | 1211515-00-2 | LYB51500 [biosynth.com]

- 4. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 5. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. vapourtec.com [vapourtec.com]

- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 10. Crystal structure prediction and isostructurality of three small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Halogen bond - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. journals.iucr.org [journals.iucr.org]

- 19. Strength from weakness: The role of CH…N hydrogen bond in the formation of wave-like topology in crystals of aza-heterocycles - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 20. Crystal structure prediction and isostructurality of three small organic halogen compounds. | Semantic Scholar [semanticscholar.org]

- 21. Free Molecular Visualization Software [umass.edu]

- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 23. Diamond - Crystal and Molecular Structure Visualization [crystalimpact.com]

An In-depth Technical Guide to the Thermodynamic Stability of 2-Bromo-3-(difluoromethyl)pyridine

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 2-Bromo-3-(difluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research. While direct thermodynamic data for this specific compound is not extensively published, this guide synthesizes information from related halogenated pyridine derivatives and outlines the established experimental and computational methodologies for a thorough stability assessment. By understanding the principles of thermal analysis and computational modeling, researchers can effectively evaluate the stability of this compound, ensuring safe handling, storage, and application in complex synthetic pathways.

Introduction to this compound: A Versatile Fluorinated Building Block

This compound is a fluorinated pyridine derivative increasingly utilized as a precursor in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a bromine atom at the 2-position and a difluoromethyl group at the 3-position of the pyridine ring, offers unique reactivity for various chemical transformations. The presence of the difluoromethyl group can enhance the lipophilicity and metabolic stability of target molecules, making it a desirable moiety in drug design.[2][3]

The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents.[2] Furthermore, the pyridine core is a prevalent scaffold in numerous biologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1211515-00-2 | [1][4][5] |

| Molecular Formula | C₆H₄BrF₂N | [1][4][5] |

| Molecular Weight | 208.01 g/mol | [1][4][5] |

| Appearance | Solid | [6] |

| Melting Point | 37-41 °C | [6] |

Assessing Thermodynamic Stability: A Multi-faceted Approach

The thermodynamic stability of a chemical compound is a critical parameter that dictates its shelf-life, reactivity, and potential hazards. For a compound like this compound, understanding its thermal behavior is paramount for safe handling and for defining appropriate reaction conditions. The assessment of thermodynamic stability is typically a two-pronged approach involving experimental thermal analysis and computational modeling.

Experimental Thermal Analysis

Thermal analysis techniques are the cornerstone of determining the thermodynamic stability of a compound. These methods measure the physical and chemical properties of a substance as a function of temperature. For halogenated pyridines, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most relevant techniques.[7][8][9]

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal events such as melting, crystallization, and decomposition. A study on halogenated azidopyridines demonstrated the use of DSC to determine onset temperatures of decomposition and exothermic events, which are crucial for safety assessments.[7][8]

Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis of this compound

Objective: To determine the melting point and onset of decomposition of this compound.

Materials:

-

This compound sample (2-5 mg)

-

Aluminum DSC pans and lids

-

DSC instrument (e.g., TA Instruments Q2000 or similar)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with a lid using a sample press.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.[10]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition temperature (e.g., 300 °C).[10]

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify endothermic and exothermic events.

-

The sharp endothermic peak corresponds to the melting point.

-

The onset of a significant exothermic peak indicates the beginning of thermal decomposition. The energy released during decomposition (exotherm) can also be quantified.

-

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and composition of materials. TGA can reveal the temperature at which a compound begins to decompose and the extent of mass loss during decomposition. For halogenated pyridine Schiff bases, TGA has been used to determine their decomposition temperatures.[9]

Experimental Protocol: Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the decomposition temperature range and mass loss profile of this compound.

Materials:

-

This compound sample (5-10 mg)

-

TGA instrument (e.g., TA Instruments Q500 or similar)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan (e.g., platinum or ceramic).

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of around 25 °C.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).[10]

-

-

Data Analysis:

-

Analyze the resulting TGA curve (mass vs. temperature).

-

The onset temperature of mass loss indicates the beginning of decomposition.

-

The percentage of mass loss at different temperature ranges can provide insights into the decomposition mechanism.

-

Diagram 1: Experimental Workflow for Thermal Analysis

Caption: Workflow for assessing thermodynamic stability using DSC and TGA.

Computational Modeling

In addition to experimental techniques, computational chemistry offers powerful tools to predict and understand the thermodynamic stability of molecules. Density Functional Theory (DFT) calculations can be employed to determine various thermodynamic parameters.

The weakest bond in a molecule often dictates its thermal stability. Calculating the bond dissociation energies (BDEs) for the various bonds in this compound can provide insights into its likely decomposition pathways. The C-Br bond is a potential weak point, as is the C-C bond of the difluoromethyl group. Computational studies on other organic molecules have successfully used DFT to predict reaction mechanisms and stability.[11]

Computational models can also be used to predict the enthalpy of potential decomposition reactions. By proposing plausible decomposition pathways, the change in enthalpy (ΔH) for each reaction can be calculated. Exothermic decomposition reactions (negative ΔH) are of particular concern as they can lead to runaway reactions.

Diagram 2: Logical Relationship in Computational Stability Assessment

Caption: Computational workflow for predicting thermodynamic stability.

Safety, Handling, and Storage

Based on safety data sheets for 2-Bromo-3-(trifluoromethyl)pyridine and related halogenated pyridines, proper handling and storage procedures are essential to ensure laboratory safety.[6][12][13]

Table 2: Summary of Safety and Handling Recommendations

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[12][14] | To prevent skin and eye contact with the potentially irritating and harmful compound.[13][15] |

| Ventilation | Use only in a well-ventilated area or under a chemical fume hood.[12][14] | To avoid inhalation of potentially harmful vapors or dust. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible substances and sources of ignition.[12][14] | To prevent degradation and ensure stability over time. The compound is a flammable solid.[6] |

| Incompatibilities | Strong oxidizing agents. | To avoid vigorous and potentially hazardous reactions. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12][14] | To ensure environmentally responsible disposal of chemical waste. |

Conclusion and Future Perspectives

While direct, published data on the thermodynamic stability of this compound is limited, this guide provides a robust framework for its assessment. Through a combination of experimental thermal analysis using DSC and TGA, and computational modeling to predict bond dissociation energies and decomposition enthalpies, a comprehensive stability profile can be established. The insights gained from such studies are invaluable for ensuring the safe handling, storage, and effective utilization of this versatile building block in the development of next-generation pharmaceuticals and agrochemicals. Future work should focus on the experimental determination of the thermodynamic parameters outlined in this guide to provide a definitive understanding of the stability of this compound.

References

- 1. This compound | 1211515-00-2 | LYB51500 [biosynth.com]

- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 2-Bromo-3-(trifluoromethyl)pyridine 97 175205-82-0 [sigmaaldrich.com]

- 7. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and characterization of soluble pyridinium-containing copolyimides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06443G [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. 2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Bromo-3-(difluoromethyl)pyridine: Sourcing, Synthesis, and Safe Handling

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Bromo-3-(difluoromethyl)pyridine in Modern Chemistry

In the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern molecular design. The difluoromethyl group (CHF₂) has emerged as a particularly valuable functional group, acting as a bioisostere for hydroxyl, thiol, or amine moieties, capable of forming hydrogen bonds and modulating physicochemical properties.[1] The introduction of this group can significantly enhance a compound's lipophilicity, metabolic stability, and bioavailability.[1][2]

This compound (CAS No. 1211515-00-2) is a key heterocyclic building block that masterfully combines the benefits of the difluoromethyl group with the versatile reactivity of a pyridine scaffold. The bromine atom at the 2-position serves as a highly effective handle for a wide array of synthetic transformations, most notably metal-catalyzed cross-coupling reactions. This unique combination allows for the efficient and targeted diversification of molecular structures, making it an indispensable tool for constructing compound libraries in drug discovery and agrochemical development campaigns.[3] This guide provides an in-depth analysis of its commercial availability, physicochemical properties, synthetic applications, and critical safety protocols.

Physicochemical Profile

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1211515-00-2 | [4] |

| Molecular Formula | C₆H₄BrF₂N | [4] |

| Molecular Weight | 208.00 g/mol | [4] |

| Appearance | Liquid | [4] |

| Density | 1.704 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.522 | [4] |

| Storage Temperature | 2-8°C | [4] |

Commercial Availability: A Comparative Analysis of Key Suppliers

The reliable sourcing of high-purity starting materials is a critical first step in any research and development program. This compound is available from several reputable chemical suppliers, ensuring a stable supply chain for research and scale-up activities. The table below offers a comparative overview of offerings from prominent vendors.

| Supplier | Product Number | Purity | CAS Number | MDL Number |

| Sigma-Aldrich (Merck) | 745642 | 95% | 1211515-00-2 | MFCD18257230 |

| Biosynth | LYB51500 | Not Specified | 1211515-00-2 | Not Specified |

| BLD Pharm | BD113794 | Not Specified | 1211515-00-2 | Not Specified |

| ChemScene | CS-0134759 | ≥98% | 1211520-77-2 | MFCD16875638 |

| ChemUniverse | P86604 | 95% | 1211515-00-2 | MFCD18257230 |

*Note: ChemScene lists the isomeric 3-Bromo-2-(difluoromethyl)pyridine. Researchers should carefully verify the structure and CAS number before purchase.

Synthetic Utility and Reaction Pathways

The primary value of this compound lies in the reactivity of the C2-bromine atom. This site is highly susceptible to a variety of transformations, allowing for the introduction of diverse substituents. The electron-withdrawing nature of the pyridine nitrogen and the difluoromethyl group enhances the reactivity of the C-Br bond, particularly in metal-catalyzed processes.

Caption: Common cross-coupling reactions utilizing this compound.

These reactions, particularly the Suzuki and Buchwald-Hartwig couplings, are workhorses of modern medicinal chemistry, enabling the rapid assembly of complex molecules from readily available starting materials. The difluoromethyl group is robust and typically remains intact under these reaction conditions.

Safety, Handling, and Storage Protocols

As with any reactive chemical intermediate, adherence to strict safety protocols is paramount.

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)[4]

-

Signal Word: Warning[4]

-

Hazard Statements: H319 (Causes serious eye irritation)[4]. May also cause skin and respiratory irritation.[5]

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[6] Ensure an eyewash station and safety shower are readily accessible.[5][7]

-

Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[6]

-

Skin Protection: Use compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[7][8]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[6][8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

The recommended storage temperature is between 2-8°C.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[5]

Exemplary Experimental Workflow: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of this building block, a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol serves as a self-validating template that can be adapted for various boronic acid coupling partners.

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Detailed Protocol:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).

-

Heating and Monitoring: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

Conclusion

This compound stands out as a high-value building block for contemporary chemical research. Its strategic combination of a reactive bromine handle and the advantageous difluoromethyl group provides a direct and efficient route to novel chemical entities. With a reliable supply chain from multiple commercial vendors and well-established synthetic protocols, this reagent is poised to continue facilitating breakthroughs in the development of new pharmaceuticals and agrochemicals. Adherence to the rigorous safety and handling guidelines outlined in this document will ensure its effective and safe implementation in the laboratory.

References

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 4. This compound 95 1211515-00-2 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. enamine.enamine.net [enamine.enamine.net]

The Strategic Deployment of 2-Bromo-3-(difluoromethyl)pyridine in Modern Drug Discovery: A Technical Guide

Foreword: Unveiling the Potential of a Unique Chemical Scaffold

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately shaping its biological activity. Within this context, 2-Bromo-3-(difluoromethyl)pyridine emerges as a particularly compelling building block for the synthesis of novel therapeutic agents. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the potential biological activities of this versatile compound, grounded in its constituent chemical features and supported by established principles of medicinal chemistry. We will explore the synergistic interplay between the bromo-pyridine core and the difluoromethyl group, predict its most promising therapeutic applications, and provide detailed experimental protocols to empower researchers in their quest for the next generation of innovative medicines.

The Architectural Blueprint: Deconstructing this compound

The therapeutic potential of this compound stems from the distinct and complementary properties of its two key structural motifs: the bromo-pyridine ring and the difluoromethyl substituent.

The Bromo-Pyridine Core: A Versatile Hub for Molecular Elaboration

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and improves aqueous solubility, while the aromatic system allows for π-π stacking interactions with biological targets.[2] The presence of a bromine atom at the 2-position of the pyridine ring is of paramount strategic importance. Bromine is an excellent leaving group, rendering the molecule highly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3] This reactivity provides a robust platform for the introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4]

The Difluoromethyl Group: A Bioisostere with Unique Physicochemical Properties

The difluoromethyl (CF₂H) group has garnered significant attention in drug design as a "lipophilic hydrogen bond donor."[5][6][7] It serves as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, which are common pharmacophores but can be susceptible to metabolic oxidation.[8][9] The CF₂H group offers a metabolically more stable alternative while mimicking the hydrogen bonding capabilities of these functional groups.[5][9]

Key Attributes of the Difluoromethyl Group:

| Property | Description | Citation |

| Bioisosterism | Acts as a structural and electronic mimic of hydroxyl, thiol, and amine groups. | [5][9] |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, rendering the group resistant to metabolic degradation. | [5] |

| Lipophilicity | Increases the overall lipophilicity of a molecule, which can enhance cell membrane permeability and bioavailability. | [6] |

| Hydrogen Bond Donor | The hydrogen atom of the CF₂H group can participate in hydrogen bonding interactions with biological targets. | [5][7] |

| Conformational Modulation | The steric and electronic properties of the CF₂H group can influence the preferred conformation of a molecule, potentially leading to improved binding affinity. | [5] |

Predicted Biological Activities and Therapeutic Potential

Based on the structural features of this compound and the known biological activities of analogous compounds, we can extrapolate several promising avenues for its application in drug discovery.

Protein Kinase Inhibition: A Promising Frontier

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The 2-aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The versatile reactivity of this compound allows for the facile synthesis of 2-aminopyridine derivatives through Buchwald-Hartwig amination. The difluoromethyl group, positioned at the 3-position, can project into the solvent-exposed region of the ATP-binding pocket, where it can form key hydrogen bonding interactions and enhance potency and selectivity.

Workflow for the Synthesis of a Putative Kinase Inhibitor Library

Caption: Synthetic workflow for generating a library of kinase inhibitor candidates.

Central Nervous System (CNS) Applications: Penetrating the Blood-Brain Barrier

The development of CNS-active drugs is often hampered by the challenge of crossing the blood-brain barrier (BBB). The incorporation of fluorine can increase a molecule's lipophilicity, a key factor in passive diffusion across the BBB. The difluoromethyl group in this compound can enhance CNS penetration. Furthermore, pyridine and its derivatives are prevalent in CNS-active drugs, targeting a range of receptors and enzymes. The ability to readily diversify the 2-position of the pyridine ring allows for the synthesis of libraries of compounds for screening against various CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels.

Logical Relationship for CNS Drug Design

Caption: Rationale for the use of the scaffold in CNS drug discovery.

Agrochemicals: Protecting Global Crop Yields

The trifluoromethylpyridine moiety is a common feature in a number of successful agrochemicals, including herbicides, fungicides, and insecticides. The difluoromethyl group can similarly enhance the efficacy and metabolic stability of pesticides. The synthetic accessibility of derivatives of this compound makes it an attractive starting point for the discovery of new crop protection agents.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of the potential biological activities of derivatives of this compound, we provide the following detailed, step-by-step methodologies for key assays.

In Vitro Protein Kinase Inhibition Assay

This protocol describes a generic, luminescence-based assay to determine the in vitro potency of a test compound against a protein kinase of interest.

Materials:

-

Purified recombinant protein kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

In the 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.

-

Prepare a kinase/substrate solution in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically.

-

Add 10 µL of the kinase/substrate solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

-

Prepare an ATP solution in kinase assay buffer. The concentration should be at or near the Km value for the specific kinase.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay kit.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of a test compound against a bacterial strain.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test compound in CAMHB in the 96-well plate.

-

Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add the bacterial inoculum to each well containing the test compound and control wells (broth only, and bacteria with no compound).

-

Incubate the plate at 37°C for 16-20 hours.

-

Visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Cell Viability Assay

This protocol describes a colorimetric assay to assess the cytotoxic effect of a test compound on a mammalian cell line.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

Sterile 96-well cell culture plates

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.

-

Prepare a serial dilution of the test compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound or vehicle control (DMSO).

-

Incubate the plate for 48-72 hours in a humidified incubator.

-

Add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percent cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion: A Scaffold Primed for Discovery

This compound represents a powerful and versatile building block for the synthesis of novel, biologically active molecules. The synergistic combination of a synthetically tractable bromo-pyridine core and a metabolically robust, hydrogen-bond-donating difluoromethyl group provides a compelling starting point for drug discovery programs targeting a wide range of diseases. This guide has illuminated the key structural attributes of this compound, predicted its most promising therapeutic applications, and provided detailed experimental protocols to enable its investigation. It is our hope that this technical resource will inspire and empower researchers to unlock the full potential of this compound in the development of the next generation of life-changing medicines.

References